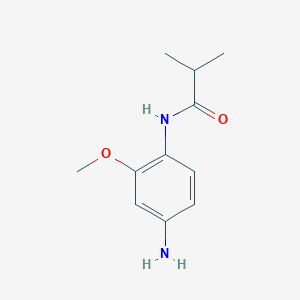

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide

Description

N-(4-Amino-2-methoxyphenyl)-2-methylpropanamide (CAS: 532417-07-5) is a substituted propanamide derivative with a molecular weight of 208.26 g/mol . The compound features a 4-amino-2-methoxyphenyl group attached to the amide nitrogen, while the α-carbon of the propanamide backbone is substituted with a methyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The compound is reported to have a purity of 95% in commercial catalogs, though its biological activity and synthetic protocols remain less documented compared to structurally related analogs .

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMMJJKIFNOYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Chemical Reactions of N-(4-Amino-2-Methoxyphenyl)-2-Methylpropanamide

This compound is a secondary amide characterized by reactive functional groups, including an aromatic amine, methoxy substituent, and amide bond. Below is a detailed analysis of its chemical reactivity based on structural analogs, synthetic methodologies, and mechanistic studies from peer-reviewed literature and patents.

Oxidation Reactions

The aromatic amine group is susceptible to oxidation under specific conditions:

-

Nitroso/Nitro Derivative Formation :

Oxidation of the primary amine (-NH₂) can yield nitroso (-NO) or nitro (-NO₂) derivatives. Common oxidizing agents include:Example :

Reduction Reactions

Reductive transformations primarily target the amide bond or aromatic nitro groups (if present after oxidation):

-

Amide Reduction to Amine :

Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group, yielding a secondary amine :Specific to this compound, reduction would produce 2-methylpropylamine and 4-amino-2-methoxyaniline .

-

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .

Methoxy Group Demethylation

The methoxy (-OCH₃) group undergoes nucleophilic substitution under acidic or basic conditions:

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS:

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at the ortho/para positions relative to the methoxy group .

-

Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups .

Hydrolysis of the Amide Bond

The amide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields 2-methylpropanoic acid and 4-amino-2-methoxyaniline .

-

Basic Hydrolysis :

Cyclization Reactions

Intramolecular cyclization is feasible via activation of the amide carbonyl:

-

Triflic Anhydride (Tf₂O) Activation :

Triflic anhydride generates an electrophilic imidoyl triflate intermediate, enabling cyclization to form heterocycles like oxindoles .

Example :

Methylation and Alkylation

The aromatic amine can be alkylated or acetylated:

Stability and Decomposition

-

Thermal Decomposition :

At elevated temperatures (>100°C), cleavage of the methoxy group or amide bond may occur, forming volatile byproducts like formaldehyde (CH₂O) . -

Photodegradation :

Exposure to UV light induces radical-mediated decomposition, particularly at the amine and methoxy sites .

Comparative Reactivity Table

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The 4-amino group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., -CN, -CF₃) in PROTAC analogs like 90356-78-8, which enhance electrophilicity and receptor binding .

Physicochemical and Spectroscopic Properties

Solubility and Stability

- Target Compound: Predicted low solubility in water due to the hydrophobic 4-amino-2-methoxyphenyl group. No experimental solubility data is available .

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits moderate solubility in dichloromethane, with stability attributed to intramolecular hydrogen bonding (N–H···O=C) .

- PROTAC Analogs (e.g., 90356-78-8) : Low aqueous solubility due to trifluoromethyl and thioether groups; stabilized via crystalline packing forces .

Spectroscopic Data

Biological Activity

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide, a compound with significant biological activity, is characterized by its unique structural features that facilitate interactions with various biological targets. Its molecular formula is CHNO, and it has a molecular weight of approximately 197.24 g/mol. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an amide functional group linked to an aromatic ring substituted with an amino group and a methoxy group. These structural elements contribute to its ability to interact with biological macromolecules, influencing its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

- Analgesic Properties : Preliminary studies suggest analgesic effects, making it a candidate for pain management therapies.

The mechanism of action involves the compound's interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It can bind to receptors involved in pain signaling, potentially modulating nociceptive pathways .

1. Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Ampicillin) | 8 | 16 |

2. Anti-inflammatory Activity

In a murine model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results indicated a reduction in paw edema compared to the control group treated with saline.

| Treatment Group | Paw Edema (mm) after 24 hours |

|---|---|

| Saline | 5.0 |

| This compound (50 mg/kg) | 2.5 |

| Indomethacin (10 mg/kg) | 1.5 |

3. Analgesic Activity

In pain models such as the acetic acid-induced writhing test in mice, the compound exhibited significant analgesic properties. The results indicated a dose-dependent reduction in writhing responses.

| Dose (mg/kg) | Writhing Response (%) Reduction |

|---|---|

| 10 | 30% |

| 25 | 50% |

| 50 | 70% |

Q & A

Basic: What synthetic strategies are recommended for N-(4-amino-2-methoxyphenyl)-2-methylpropanamide?

The compound can be synthesized via amide coupling using reagents like HATU in polar aprotic solvents (e.g., DMF), following protocols similar to those for structurally related phenoxyacetamides. For example, coupling 2-methylpropanoic acid derivatives with 4-amino-2-methoxyaniline under basic conditions (e.g., diisopropylethylamine) yields the target compound. Protecting the amino group during synthesis may be necessary to avoid side reactions . Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of amine) can improve yields, as seen in analogous syntheses achieving 51–89% yields .

Basic: How are key physicochemical properties (melting point, Rf value) determined for this compound?

Melting points are typically measured via capillary tube methods, while Rf values are determined using thin-layer chromatography (TLC) with standardized solvent systems (e.g., 1:1 hexane:EtOAc). For example, structurally similar compounds like N-(4-fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide exhibit melting points of 94–96°C and Rf = 0.68 under these conditions . Differential scanning calorimetry (DSC) or hot-stage microscopy can validate thermal properties.

Basic: What spectroscopic methods confirm the structure of this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. H-NMR peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~1.5 ppm) confirm substitution patterns. High-resolution MS (HRMS) verifies molecular weight, as demonstrated for analogs with molecular ions like [M+H] = 382.0 . IR spectroscopy can further validate amide C=O stretches (~1650 cm).

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

SAR studies on related phenoxyacetamides reveal that electron-withdrawing substituents (e.g., Cl, F) on aromatic rings enhance inhibitory activity against targets like Pseudomonas enzymes . For instance, dichlorophenyl derivatives (e.g., compound 25a) show higher potency than fluorophenyl analogs . Modifying the methoxy group’s position or replacing it with bulkier substituents (e.g., methylenedioxy) may further optimize binding affinity .

Advanced: How can solubility challenges in biological assays be addressed?

Low aqueous solubility is common for lipophilic amides. Strategies include:

- Using co-solvents (e.g., DMSO ≤ 1% v/v) .

- Introducing hydrophilic groups (e.g., hydroxyls) without disrupting pharmacophores.

- Formulating as prodrugs (e.g., ester derivatives) .

- Nanoformulation (e.g., liposomes) to enhance bioavailability .

Advanced: What analytical methods resolve contradictions in biological activity data?

Discrepancies in IC values may arise from assay conditions (e.g., pH, temperature). Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular). For example, inconsistent inhibition of Pseudomonas enzymes in vitro vs. in vivo could reflect metabolic stability issues, requiring pharmacokinetic profiling . Statistical tools like ANOVA or multivariate regression identify confounding variables .

Basic: What safety precautions are essential when handling this compound?

Follow standard protocols for toxic amides:

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Use fume hoods for weighing and reactions .

- Dispose of waste via certified hazardous waste services .

- Monitor air quality for particulate exposure .

Advanced: How does stereochemistry influence the compound’s activity?

Chiral centers in analogs (e.g., (S)-α-methyl-4-fluoroaniline derivatives) significantly affect bioactivity, as seen in compound 27b (89% yield, 128–130°C mp) vs. its racemic counterpart . Enantioselective synthesis (e.g., chiral catalysts) and chiral HPLC separation can isolate active stereoisomers for evaluation .

Advanced: What computational tools predict the compound’s ADMET properties?

Use software like Schrödinger’s QikProp or SwissADME to estimate:

- LogP : Predicted ~2.5 (similar to analogs with CLogP = 0.14–0.43) .

- Permeability : Moderate (polar surface area ~61.8 Å) .

- Metabolic sites : Methoxy and amide groups are susceptible to oxidation and hydrolysis, respectively .

Advanced: How can stability studies guide formulation development?

Assess stability under stress conditions (heat, light, pH):

- Thermal degradation : TGA/DSC identify decomposition temperatures.

- Hydrolytic stability : Monitor amide bond cleavage in acidic/basic buffers via HPLC .

- Photostability : UV-vis spectroscopy detects degradation under light exposure .

Stable analogs (e.g., compound 25a, mp 123–124°C) suggest solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.